2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a cyclobutyl group, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while nucleophilic substitution on the piperazine ring can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(piperazin-1-yl)methanone hydrochloride
- Furan-2-yl-(4-piperazin-1-yl-phenyl)-methanone
Uniqueness
2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
cyclobutyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c18-13(14-5-2-10-20-14)11-16-6-8-17(9-7-16)15(19)12-3-1-4-12;/h2,5,10,12-13,18H,1,3-4,6-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKZGLXNUNCOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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